molecular formula C18H20N2O4S B5165016 ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324543-13-7

ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5165016
CAS No.: 324543-13-7
M. Wt: 360.4 g/mol
InChI Key: UAONXTVGZKXTPJ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.11437830 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

Thiazolopyrimidine derivatives have shown promising results as potential neuroprotective and anti-neuroinflammatory agents . This suggests that “ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” and similar compounds could be further studied for their potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosinase, which is involved in melanin production . The compound acts as a tyrosinase inhibitor, thereby reducing melanin synthesis. Additionally, it has been shown to interact with proteins involved in the NF-kB inflammatory pathway, inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .

Cellular Effects

Ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exerts significant effects on various cell types and cellular processes. In neuronal cells, it has demonstrated neuroprotective properties by reducing the expression of the endoplasmic reticulum (ER) chaperone BIP and the apoptosis marker cleaved caspase-3 . This compound also influences cell signaling pathways, particularly the NF-kB pathway, leading to reduced inflammation and apoptosis in microglial cells .

Molecular Mechanism

The molecular mechanism of ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its binding interactions with key biomolecules. It inhibits tyrosinase by binding to its active site, thereby preventing the conversion of tyrosine to melanin precursors . Additionally, it inhibits the NF-kB pathway by interacting with active residues of ATF4 and NF-kB proteins, leading to reduced expression of inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate have been observed to change over timeIn vitro studies have shown that its neuroprotective and anti-inflammatory effects are sustained over extended periods .

Dosage Effects in Animal Models

The effects of ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical studies.

Metabolic Pathways

Ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and those involved in the NF-kB pathway . These interactions influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biological activity .

Subcellular Localization

The subcellular localization of ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its inhibitory effects on tyrosinase and the NF-kB pathway .

Properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-5-24-17(22)14-10(2)19-18-20(16(21)11(3)25-18)15(14)12-6-8-13(23-4)9-7-12/h6-9,11,15H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAONXTVGZKXTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324543-13-7
Record name ETHYL 5-(4-METHOXYPHENYL)-2,7-DIMETHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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